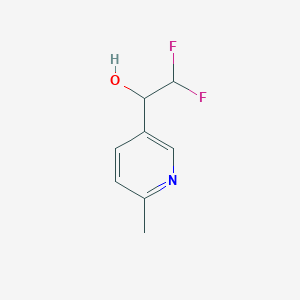

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2,2-difluoro-1-(6-methylpyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-6(4-11-5)7(12)8(9)10/h2-4,7-8,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYMXVUOIVYEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

A common and effective method to prepare fluorinated pyridine alcohols involves palladium-catalyzed cross-coupling reactions, specifically Suzuki-Miyaura type couplings, which allow the formation of C-C bonds between aryl halides and boronic acid derivatives.

-

- Halogenated 6-methylpyridin-3-yl derivatives (often bromides or chlorides).

- Boronic esters or boronic acids bearing the difluoroethanol moiety or its protected equivalents.

-

- Palladium complexes such as Pd(AmPhos)₂Cl₂.

- Phosphine ligands like AmPhos to enhance catalyst stability and activity.

-

- Use of bases such as potassium phosphate (K₃PO₄).

- Solvents include degassed water with co-solvents like 2-methyltetrahydrofuran (2-MeTHF).

- Temperature typically around 70°C.

- Inert atmosphere (argon or nitrogen) to prevent catalyst degradation.

- Reaction times vary from 16 to 27 hours depending on scale and substrate reactivity.

-

- Acid quenching (e.g., with 1 M HCl) to precipitate the product.

- Cooling to 0°C to facilitate crystallization.

- Filtration and washing to isolate the pure compound.

This approach is supported by detailed experimental procedures where the reaction progress is monitored by TLC and GC, and the final product is isolated as a solid with good yields (e.g., 83.2% yield reported for a related intermediate).

Nucleophilic Aromatic Substitution (S_NAr) Routes

For some pyridine derivatives, nucleophilic aromatic substitution can be employed, especially when the pyridine ring is activated by electron-withdrawing groups.

-

- Starting from dichloropyrimidine or substituted pyridine intermediates.

- The nucleophile is often a difluoro-substituted alcohol or its precursor.

- Reaction under acidic or basic conditions to facilitate substitution.

-

- Single-step conversion to the target compound.

- Avoids the need for palladium catalysts, which can be costly.

-

- Lower yields in some cases compared to cross-coupling.

- Requires careful control of reaction conditions to avoid side reactions.

This method has been utilized in the synthesis of related difluoropyridine compounds and optimized to improve yields and selectivity.

Improved Synthetic Procedures from Patent Literature

Patents related to the synthesis of intermediates structurally similar to 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol describe improved processes focusing on:

Use of Palladium Catalysts with Specific Ligands :

- Employing ligands such as Xantphos to enhance catalytic efficiency.

- Optimization of catalyst loading to minimize costs while maintaining high yields.

-

- Temperature control (e.g., heating to 85°C for 20-27 hours).

- Use of nitrogen atmosphere to prevent oxidation.

- Quenching protocols involving gradual cooling and water dilution to precipitate the product.

-

- Phase separation techniques to remove aqueous impurities.

- Vacuum drying at moderate temperatures (~60°C).

-

- Achieving yields above 80% with high purity suitable for pharmaceutical applications.

These improvements are critical for scalable and reproducible synthesis of the compound and its analogs.

Summary Table of Preparation Methods

Research Findings and Considerations

The palladium-catalyzed cross-coupling method is the most reliable and widely used approach for synthesizing this compound and related compounds, offering high yields and purity essential for pharmaceutical intermediates.

Ligand choice and reaction atmosphere critically affect catalyst performance and product yield.

Reaction monitoring by TLC and GC ensures completion and helps optimize reaction time.

Post-reaction workup involving phase separation and controlled crystallization enhances product isolation efficiency.

Alternative methods like nucleophilic aromatic substitution are less common but may be suitable for specific derivatives or when avoiding palladium catalysts.

Chemical Reactions Analysis

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The difluoroethanol moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

Case Studies:

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested in vitro against A549 human lung adenocarcinoma cells, demonstrating significant reductions in cell viability at concentrations as low as 100 µM .

Neuropharmacology

Fluorinated alcohols have been investigated for their neuroprotective properties. The presence of the pyridine ring may enhance binding affinity to neurotransmitter receptors, suggesting potential applications in treating neurodegenerative diseases.

Research Findings:

- In studies examining the neuroprotective effects of similar compounds, it was found that modifications to the pyridine moiety significantly influenced receptor binding profiles and neuroprotective efficacy .

Material Science

The unique properties of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol make it a candidate for developing advanced materials. Its ability to form hydrogen bonds and interact with various substrates can be utilized in creating coatings or polymers with enhanced durability and chemical resistance.

Applications in Coatings:

- Research has shown that incorporating fluorinated compounds into polymer matrices can improve water repellency and surface hardness, making them suitable for protective coatings in industrial applications .

Summary of Biological Activities

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

| Neuroprotection | Various neuronal models | Varies | Enhanced cell survival rates under stress conditions |

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the difluoroethanol group and 6-methylpyridin-3-yl substituent. Below is a comparative analysis with key analogues:

Key Observations:

The methyl group on the pyridine ring (vs. methoxy in ) enhances steric bulk, which may influence binding affinity in target proteins.

Pyridine Substitution :

- The 6-methylpyridin-3-yl group differentiates the compound from the 4-methoxyphenyl analogue in , offering distinct electronic effects. Pyridine’s nitrogen atom introduces hydrogen-bonding capability, which is absent in phenyl derivatives.

Biological Relevance: Compounds like those in incorporate tetrazolyl groups, which are known to enhance bioavailability and mimic carboxylic acids. The absence of such groups in the target compound suggests a different pharmacological profile.

Physicochemical and Commercial Considerations

Biological Activity

2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol is a fluorinated organic compound with the molecular formula . This compound has garnered attention in the fields of medicinal chemistry and drug discovery due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of fluorine atoms in its structure enhances its biological activity by improving metabolic stability and bioavailability.

Chemical Structure

The IUPAC name for this compound is this compound. Its structure features a hydroxyl group attached to an ethane backbone, which is further substituted with a 6-methylpyridine moiety. The incorporation of fluorine atoms contributes to its unique properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. The fluorine atoms enhance the compound's ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can modulate various cellular processes, including enzyme activity and receptor binding.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity:

Studies have shown that compounds similar to this compound possess antiproliferative effects against various cancer cell lines. For instance, related fluorinated pyridine derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer cell lines .

2. Anti-inflammatory Properties:

Fluorinated compounds are often explored for their anti-inflammatory potential. Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, although specific mechanisms need further elucidation.

3. Antimicrobial Activity:

The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against Gram-positive bacteria and biofilm formation, indicating that this compound might also exhibit antibacterial activity .

Comparative Analysis

A comparison of this compound with related compounds can provide insights into its unique biological profile:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme modulation |

| 2,2-Difluoro-2-(3-pyridyl)ethanol | High | Low | Receptor binding |

| 2,2-Difluoro-2-(4-methylpyridin-3-yl)ethanol | High | Moderate | Protein synthesis inhibition |

Case Studies

Several studies have evaluated the biological activity of fluorinated pyridine derivatives:

Case Study 1: Anticancer Efficacy

In a study evaluating various fluorinated compounds, 2,2-Difluoro derivatives exhibited IC50 values in the low micromolar range against MCF-7 and A549 cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Properties

Research on related compounds showed effective inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). The mechanisms involved included disruption of protein synthesis and nucleic acid production pathways .

Q & A

(Basic) What are the optimal synthetic routes for preparing 2,2-Difluoro-1-(6-methylpyridin-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves fluorination of a pyridine precursor. A common approach is to introduce fluorine atoms via nucleophilic substitution using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO) . Protecting groups (e.g., methoxymethyl chloride) may stabilize intermediates during pyridine functionalization, as seen in analogous syntheses of pyridinyl alcohols . Optimization should focus on:

- Temperature control : Elevated temperatures (80–100°C) improve fluorination efficiency but may require inert atmospheres to prevent decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reagent solubility and reaction rates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization can isolate the product with >95% purity.

(Basic) What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : NMR confirms fluorine substitution patterns, while NMR identifies pyridinyl proton environments .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and hydrogen-bonding networks, critical for confirming stereochemistry .

- HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS detect impurities (<0.1%) and validate molecular weight .

(Advanced) How do the electronic effects of fluorine substituents influence the compound’s reactivity in biological systems?

Methodological Answer:

The difluoro group enhances lipophilicity and metabolic stability, as seen in fluorinated enzyme inhibitors . For example:

- Hydrogen-bonding disruption : Fluorine’s electronegativity alters electron density on the pyridine ring, affecting binding to targets like NADPH oxidase or proteases .

- Steric effects : The 2,2-difluoro configuration minimizes steric hindrance compared to bulkier substituents, improving target engagement .

Experimental validation requires: - Docking studies : To model interactions with enzymes (e.g., SARS-CoV-2 main protease) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities modified by fluorine .

(Advanced) What computational methods are recommended to predict the compound’s pharmacokinetic properties and toxicity?

Methodological Answer:

- DFT calculations : Predict thermodynamic stability and reactive intermediates (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- ADMET modeling : Tools like SwissADME estimate logP (lipophilicity) and CYP450 inhibition risks, guided by structural analogs .

- Molecular dynamics (MD) : Simulate membrane permeability using lipid bilayer models .

(Advanced) How can in vivo efficacy studies be designed to evaluate the compound’s therapeutic potential?

Methodological Answer:

- Disease models : Use rodent models (e.g., pulmonary fibrosis in rats) to assess anti-inflammatory or antifibrotic activity .

- Dose optimization : Pharmacodynamic markers (e.g., phosphorylated MAPK levels) guide dosing regimens, as demonstrated for B-Raf inhibitors .

- Toxicity screening : Monitor hepatotoxicity via ALT/AST levels and histopathology .

(Basic) What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

- Storage : Store at –20°C under argon to prevent oxidation; hygroscopicity requires desiccants .

- In-solution stability : Avoid aqueous buffers at pH >8, where hydrolysis of the difluoro group may occur .

- Degradation testing : Accelerated stability studies (40°C/75% RH for 4 weeks) identify decomposition products via LC-MS .

(Advanced) How can enantiomeric separation be achieved for chiral derivatives of this compound?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA or IB columns with hexane/isopropanol mobile phases .

- Dynamic kinetic resolution : Catalytic asymmetric hydrogenation with Ru-BINAP complexes achieves >90% enantiomeric excess .

(Advanced) How should contradictory data from different synthetic routes or bioassays be resolved?

Methodological Answer:

- Comparative analysis : Replicate experiments under standardized conditions (e.g., same reagent batches, equipment).

- Mechanistic studies : Probe reaction pathways using isotopic labeling (, ) or in situ IR spectroscopy .

- Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 6-fluoro vs. 6-methyl pyridinyl derivatives) to identify substituent-specific trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.